molecular formula C19H30N2O6S B1683183 Tisocromide CAS No. 35423-51-9

Tisocromide

Cat. No.: B1683183
CAS No.: 35423-51-9
M. Wt: 414.5 g/mol
InChI Key: CXGGLKVQGDLNGH-UHFFFAOYSA-N
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Description

Tisocromide is an antihypoxic agent, which means it helps to prevent or reduce the effects of low oxygen levels in tissues. This compound has a molecular formula of C19H30N2O6S and a molecular weight of 414.52 . It is primarily used in scientific research and has shown potential in various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tisocromide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for research and development .

Chemical Reactions Analysis

Types of Reactions: Tisocromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tisocromide has a wide range of scientific research applications, including:

Mechanism of Action

Tisocromide exerts its effects by targeting specific molecular pathways involved in cellular respiration and oxygen utilization. It interacts with enzymes and proteins that regulate oxygen levels in tissues, helping to maintain cellular function under low oxygen conditions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes involved in oxidative phosphorylation .

Comparison with Similar Compounds

Uniqueness of Tisocromide: Unlike other similar compounds, this compound has shown a distinct ability to modulate cellular respiration and oxygen utilization without significant side effects .

Properties

IUPAC Name

N-[4-(dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-2,1λ6-benzoxathiine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6S/c1-12(11-19(2,3)21(4)5)20-18(22)16-9-13-8-14(25-6)15(26-7)10-17(13)28(23,24)27-16/h8,10,12,16H,9,11H2,1-7H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGGLKVQGDLNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N(C)C)NC(=O)C1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865768
Record name N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35423-51-9
Record name 2,1-Benzoxathiin-3-carboxamide, N-[3-(dimethylamino)-1,3-dimethylbutyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35423-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tisocromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035423519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TISOCROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELK0X0H412
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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